![molecular formula C14H20N2O2 B2866921 Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1152923-36-8](/img/structure/B2866921.png)
Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate
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Description
Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, commonly referred to as TBQ, is an organic compound with a wide range of applications in the scientific research field. This compound is a versatile and useful building block for the synthesis of various complex molecules and has been used in many different areas of research. TBQ has been used in the synthesis of biologically active compounds, the study of drug metabolism, and the development of new drug delivery systems. It is also used in the study of environmental pollutants, and has been used to synthesize a variety of other compounds, including polymers and dyes.
Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug developed through a partnership between academics and pharmaceutical companies. This molecule, designed from cheap and readily available starting materials, has shown excellent activity against Plasmodium falciparum and rodent malaria parasites. The compound underwent a comprehensive preclinical development program, providing critical information for the development of antimalarials within this class (O’Neill et al., 2009).
Synthesis in Marine Drug Studies
The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of marine drugs, particularly antitumor antibiotic tetrahydroisoquinoline natural products, was accomplished. This compound is crucial for structural-activity relationship studies in this domain (Li et al., 2013).
Tert-butoxycarbonylation Reagent
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a tert-butoxycarbonylation reagent. This compound is effective for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, offering high yield under mild conditions (Saito et al., 2006).
properties
IUPAC Name |
tert-butyl 6-amino-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDAWBIUBAENFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1152923-36-8 |
Source
|
Record name | tert-butyl 6-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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